1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-
Overview
Description
SB-273005 is an inhibitor of integrin αvβ3.
Scientific Research Applications
αvβ3 Antagonist
SB273005 is a potent nonpeptide antagonist of αvβ3 (vitronectin receptor), with Ki values of 1.2 nM and 0.3 nM to two closely related integrins, αvβ3 and αvβ5, respectively . It mediates cell adhesion to serum proteins and extracellular matrix via the recognition of the arg-gly-asp (RGD) sequence .
Inhibition of Cell Adhesion
SB273005 binds αvβ3 and αvβ5 with low nM affinity, but binds weakly to integrins αIIbβ3 and α5β1. It inhibits αvβ3-mediated cell adhesion with an IC50 value of 3 nM .
Inhibition of Endothelial Cell Migration
SB273005 has been shown to inhibit endothelial cell migration with an IC50 of 1.8 nM .
Inhibition of Osteoclast-Mediated Bone Resorption
The αvβ3 integrin is pivotal in bone resorption . SB273005 inhibits osteoclast-mediated bone resorption with an IC50 of 11 nM in vitro .
Treatment of Arthritis
In the chronic ovx and thyroparathyroidectomized bone resorption rat models, SB273005 as well as other similar vitronectin receptor antagonists, inhibit bone loss . In AIA rats, prophylactical treatment with SB273005 at doses of 60, 30, and 10 mg/kg twice daily significantly normalized bone mineral density (BMD) .
Inhibition of Tumor Cell Adhesion
In blood containing MDA-MB-231 cells, a combination of SB273005 and lamifiban inhibited tumor cell adhesion to vascular extracellular matrix (ECM) .
Mechanism of Action
Target of Action
SB273005, also known as HG7MY8V9AA, is a potent nonpeptide and orally active integrin antagonist . Its primary targets are the αvβ3 receptor and the αvβ5 receptor , with Ki values of 1.2 nM and 0.3 nM respectively . These receptors are part of the integrin family of adhesion molecules, which mediate cell adhesion to serum proteins and the extracellular matrix .
Mode of Action
SB273005 binds to the αvβ3 and αvβ5 receptors with low nanomolar affinity . It inhibits αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption . It binds weakly to integrins αiibβ3 and α5β1 .
Biochemical Pathways
The αvβ3 and αvβ5 integrins play a pivotal role in bone resorption . By inhibiting these integrins, SB273005 affects the biochemical pathways involved in bone resorption. This results in the inhibition of cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption .
Result of Action
The inhibition of αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption by SB273005 leads to significant changes at the molecular and cellular levels . For instance, in pregnant mice, SB273005 reversed the decrease in IL-2 levels produced by Th1 cells and the increase in IL-10 levels derived from Th2 cells .
Action Environment
The action, efficacy, and stability of SB273005 can be influenced by various environmental factors. For example, in the context of pregnancy, SB273005 was shown to reverse certain immunological changes . .
properties
IUPAC Name |
2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSPHFGIOASRDE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)- | |
CAS RN |
205678-31-5 | |
Record name | SB-273005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-273005 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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